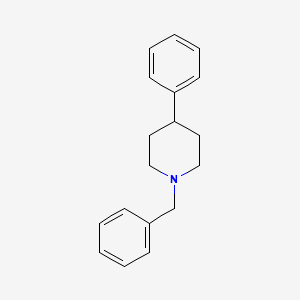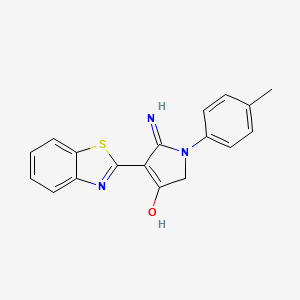
5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one” is a complex organic compound that features a benzothiazole ring, a pyrrolone ring, and an amino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Pyrrolone Ring: This might involve the reaction of an appropriate amine with a diketone or a similar precursor.
Coupling Reactions: The benzothiazole and pyrrolone intermediates can be coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzothiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolone ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored as potential drug candidates, particularly if they show activity against specific biological targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures.
Pyrrolone Derivatives: Compounds with similar pyrrolone structures.
Amino Aromatics: Compounds with similar amino-substituted aromatic rings.
Uniqueness
The uniqueness of “5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one” lies in its specific combination of functional groups and ring systems, which could confer unique biological or chemical properties not found in other compounds.
属性
分子式 |
C18H15N3OS |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
4-(1,3-benzothiazol-2-yl)-5-imino-1-(4-methylphenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H15N3OS/c1-11-6-8-12(9-7-11)21-10-14(22)16(17(21)19)18-20-13-4-2-3-5-15(13)23-18/h2-9,19,22H,10H2,1H3 |
InChI 键 |
LHILAOYVURSEOP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


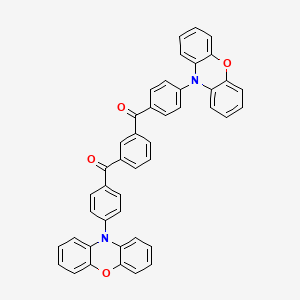
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(m-tolyloxy)acetamide](/img/structure/B14123550.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B14123555.png)
![2-[(E)-2-(2-methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14123560.png)
![3-[3-(2-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B14123568.png)
![7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B14123575.png)
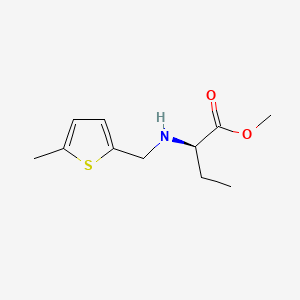
![9,10-bis[N-(2,6-dimethylphenyl)-C-hydroxycarbonimidoyl]perylene-3,4-dicarboxylic acid](/img/structure/B14123585.png)
![3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14123595.png)
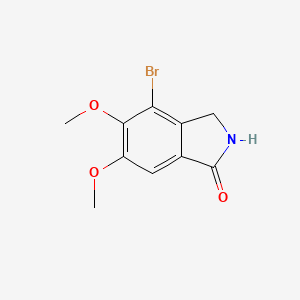
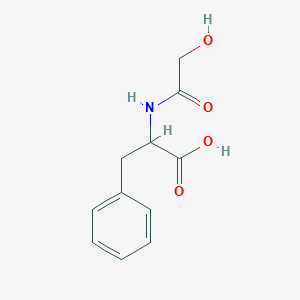
![(2Z)-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14123612.png)
![2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid](/img/structure/B14123614.png)
